molecular formula C20H21FN4O B2742165 1-(4-fluorobenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea CAS No. 1421455-88-0

1-(4-fluorobenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea

Cat. No. B2742165
CAS RN: 1421455-88-0
M. Wt: 352.413
InChI Key: CCRPAFJDATVYRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorobenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea, also known as PF-04885614, is a small molecule inhibitor that targets the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling and its inhibition has been shown to improve insulin sensitivity. PF-04885614 has been investigated for its potential therapeutic applications in the treatment of type 2 diabetes and obesity.

Scientific Research Applications

Radioligand Development for PET Imaging

One significant application is in the development of radioligands for positron emission tomography (PET) imaging. A related compound, 3-[1H-Imidazol-4-yl]propyl 4-fluorobenzyl ether, labeled with 18F ([18F]fluoroproxyfan), has been synthesized for potential use as a histamine H3 receptor ligand. This compound could help in clinical PET studies to explore histamine H3 receptor distribution and its implications in various neurological diseases (Iwata et al., 2000).

Synthesis and Crystal Structure Analysis

The compound has also been of interest in the synthesis and crystallography of novel organic molecules. For example, the crystal structure of flufenoxuron, a benzoylurea pesticide with a different but related structure, has been determined, providing insight into the molecular configuration and interactions that could be relevant for designing similar compounds with improved efficacy (Jeon et al., 2014).

Exploration of Biological Activities

Additionally, the synthesis of related compounds, such as 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its derivatives, has been explored for potential biological activities. These studies include the synthesis, spectroscopic analysis, and crystal structure analysis to better understand their properties and potential applications in medicinal chemistry (Banu et al., 2014).

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[3-(2-phenylimidazol-1-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O/c21-18-9-7-16(8-10-18)15-24-20(26)23-11-4-13-25-14-12-22-19(25)17-5-2-1-3-6-17/h1-3,5-10,12,14H,4,11,13,15H2,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRPAFJDATVYRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorobenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea

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